molecular formula C21H22N4O4S B11008265 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11008265
M. Wt: 426.5 g/mol
InChI Key: HWRBTWOIOMFDGI-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative with potential therapeutic applications. This article explores its biological activity, including anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H22_{22}N4_{4}O5_{5}S
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 1374536-35-2

The compound's biological activity is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dioxidotetrahydrothiophene ring and methoxyphenyl group enhances its binding affinity and solubility, thus facilitating its therapeutic effects.

Anti-Cancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Specific findings include:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50_{50} value of 12.50 µM against the SF-268 cell line, indicating potent anti-proliferative activity (Bouabdallah et al., 2022) .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
SF-26812.50Bouabdallah et al., 2022
MCF73.79Xia et al., 2022
NCI-H46042.30Wei et al., 2022

Anti-Inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release and enzyme activity.

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of various pyrazole derivatives, including our compound of interest. The results indicated that compounds with similar structural features exhibited significant growth inhibition in lung cancer cell lines (A549), with some derivatives achieving IC50_{50} values as low as 0.95 nM .

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs). This dual mechanism enhances their therapeutic potential against malignancies.

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C21H22N4O4S/c1-14-3-8-20(22-12-14)23-21(26)18-11-19(15-4-6-17(29-2)7-5-15)25(24-18)16-9-10-30(27,28)13-16/h3-8,11-12,16H,9-10,13H2,1-2H3,(H,22,23,26)

InChI Key

HWRBTWOIOMFDGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

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